2-Chloro-1-fluoro-3-methyl-4-nitrobenzene
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Overview
Description
2-Chloro-1-fluoro-3-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-1-fluoro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Scientific Research Applications
2-Chloro-1-fluoro-3-methyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-fluoro-4-nitrobenzene: Similar in structure but lacks the methyl group, which can affect its chemical properties and reactivity.
1-Chloro-2-methyl-4-nitrobenzene: Similar but with different positions of the substituents, leading to variations in reactivity and applications.
Uniqueness
The presence of both chloro and fluoro groups, along with the nitro and methyl groups, makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-chloro-1-fluoro-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 |
InChI Key |
ADHXWUUHSCNPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
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